Bictegravir-15N, d2 is a labeled derivative of Bictegravir, an integrase inhibitor used in the treatment of Human Immunodeficiency Virus type 1 (HIV-1). This compound is specifically designed for research applications, particularly in pharmacokinetic studies and drug metabolism investigations. The inclusion of isotopes such as nitrogen-15 and deuterium allows for enhanced tracking and analysis in various biological systems.
Bictegravir-15N, d2 is synthesized from the parent compound Bictegravir, which itself is derived from a series of chemical reactions involving various intermediates. The synthesis methods for Bictegravir have been documented in several patents and scientific literature, highlighting its significance in HIV treatment regimens.
Bictegravir-15N, d2 falls under the category of enzyme inhibitors and specifically functions as an anti-HIV agent. Its classification as a research chemical enables its use in various studies related to drug interactions and metabolic pathways.
The synthesis of Bictegravir-15N, d2 involves several key steps that begin with the preparation of specific intermediates. One notable method includes the asymmetric reduction of 3-carbonyl cyclopentanecarboxylic acid to yield (3R)-3-hydroxycyclopentanecarboxylic acid. This compound undergoes further reactions, including rearrangement cyclization with azido diphenyl phosphate, leading to the formation of bicyclic structures essential for Bictegravir's activity .
The synthesis process is characterized by high selectivity and yield, with reported total yields reaching approximately 63.5 percent. The methods employed are designed to minimize byproducts and environmental impact, making them suitable for industrial production . The synthetic route typically avoids complex reagents like Grignard reagents or hydrogenation processes that can complicate production.
Bictegravir-15N, d2 shares a similar molecular structure with its parent compound, Bictegravir. The molecular formula is with a molecular weight of approximately 449.3799 g/mol. The incorporation of nitrogen-15 and deuterium modifies the isotopic signature without altering the fundamental properties of the molecule .
Bictegravir-15N, d2 participates in various chemical reactions typical of integrase inhibitors. These include binding interactions with HIV integrase, which are crucial for inhibiting viral replication. The labeled form allows for precise tracking during metabolic studies where drug interactions are analyzed.
In vitro studies often assess the efficacy of Bictegravir-15N, d2 against HIV-1 strains using cell lines that mimic human biological conditions. The reactions are monitored through mass spectrometry techniques that leverage the unique isotopic labeling to differentiate between drug metabolites and parent compounds .
Bictegravir functions by inhibiting the integrase enzyme critical for integrating viral DNA into the host genome. This inhibition prevents viral replication and propagation within the host cells. The mechanism involves binding to the active site of integrase, effectively blocking its activity.
Studies have demonstrated that Bictegravir exhibits high potency against HIV-1 strains, with minimal resistance development observed in clinical settings. The pharmacokinetic profile indicates favorable absorption and distribution characteristics .
Bictegravir-15N, d2 is typically presented as a white powder with a high purity level (>95%). It is stable under controlled storage conditions (recommended at -20°C) and has a short shelf life due to its sensitivity to environmental factors.
The compound exhibits solubility in organic solvents like dimethyl sulfoxide and is characterized by specific thermal and reactivity profiles relevant to pharmaceutical applications. Its isotopic labeling does not significantly alter these properties compared to non-labeled Bictegravir .
Bictegravir-15N, d2 is primarily used in scientific research to study drug metabolism, pharmacokinetics, and interactions with biological systems. Its isotopic labeling facilitates advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, enabling researchers to track drug behavior within cellular environments effectively.
This compound serves as a vital tool in understanding how integrase inhibitors function at a molecular level and contributes to ongoing research aimed at improving HIV treatment strategies and developing new therapeutic agents.
Stable isotope labeling of antiretroviral agents employs targeted synthetic strategies to introduce non-radioactive heavy isotopes at specific molecular positions. Bictegravir-15N,d2 (chemical name: Bictegravir-¹⁵N,d₂; CAS: Not provided; MW: 452.39 g/mol; Formula: C₂₁H₁₆D₂F₃N₂¹⁵NO₅) exemplifies this approach through dual incorporation of deuterium (²H) and nitrogen-15 (¹⁵N) into the HIV integrase inhibitor structure [1]. The primary methodologies include:
Table 1: Isotopic Labeling Methods for Bictegravir Analogues
Isotope Type | Incorporation Position | Precursor Used | Key Synthetic Step |
---|---|---|---|
Deuterium (²H) | Aliphatic positions | Deuterated alkyl halides | Nucleophilic substitution |
¹⁵N | Amide group | ¹⁵N-Ammonia | Amidation/Cyclization |
Dual (²H/¹⁵N) | Multiple sites | Custom intermediates | Multi-step convergent synthesis |
These strategies enable the production of isotopically labeled standards essential for mass spectrometry-based quantification in pharmacological research, where they serve as internal standards for precise drug metabolism and pharmacokinetic studies [2] [3].
Optimizing isotopic enrichment requires addressing kinetic isotope effects (KIEs), isotopic purity, and positional stability:
Table 2: Optimization Parameters for Isotope Labeling
Parameter | Challenge | Optimization Strategy | Achieved Level |
---|---|---|---|
Deuterium Purity | Exchange with protic solvents | Anhydrous reaction conditions | >99% atom D |
¹⁵N Incorporation | Dilution by natural N sources | 3-fold molar excess of ¹⁵N precursors | 96–98% atom ¹⁵N |
Isotopic Stability | In vivo exchange | Deuteration at non-labile sites | >95% retention |
Solubility challenges in purification (e.g., hygroscopic DMSO complicating handling) are addressed using azeotropic drying and alternative solvents like deuterated acetonitrile [1].
Scaling up Bictegravir-15N,d2 synthesis introduces multifaceted challenges:
Table 3: Scalability Challenges and Engineering Solutions
Scale-Up Challenge | Impact on Production | Engineering Solution |
---|---|---|
Precursor Cost | 5–10× higher material costs | Catalytic deuterium exchange reactors |
Isotopic Dilution | <90% enrichment in early batches | Real-time MS monitoring of reactions |
Solvent Removal | DMSO degrades product at >100°C | Low-temperature wiped-film evaporation |
Regulatory Constraints | Cross-border shipping delays | Territory-specific licensing agreements |
The synthesis time for industrial-scale batches (∼10 kg) extends to 4–6 months due to stringent quality checks and purification cycles, contrasting with research-scale (1–10 mg) production in 2–4 weeks [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7